3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with various electrophiles. One common method involves the cyclization of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with α-haloketones or α-haloesters in the presence of a base such as sodium ethoxide . The reaction is usually carried out in anhydrous ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as urease and shikimate dehydrogenase, which are crucial for the survival of certain microorganisms.
Pathways Involved: It disrupts the integrity of microbial cell membranes and interferes with DNA synthesis and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar structures but differ in the alkyl groups attached to the triazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These derivatives vary in their substituents and have been studied for their antimicrobial and anticancer activities.
Uniqueness
3-benzyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and disrupt microbial cell membranes makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H11N5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-benzyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5S/c1-2-4-11(5-3-1)10-13-17-18-15-20(13)19-14(21-15)12-6-8-16-9-7-12/h1-9H,10H2 |
InChI Key |
WTSQTCFACOPZNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.